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Compound of Interest

Compound Name: 3-Bromobenzylmethylsulfone

Cat. No.: B169642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 1-bromo-3-

(methylsulfonylmethyl)benzene, a versatile synthetic intermediate with significant potential in

medicinal chemistry and drug discovery. The document elucidates its chemical identity,

including its IUPAC name and key properties. Detailed, field-proven protocols for its synthesis

are presented, emphasizing the causal relationships behind experimental choices to ensure

reproducibility and scalability. The guide further explores the reactivity of this molecule, with a

particular focus on its utility in palladium-catalyzed cross-coupling reactions for the construction

of complex molecular architectures. While specific applications in late-stage drug candidates

are emerging, the potential for this building block in the synthesis of bioactive molecules,

including kinase inhibitors, is discussed. This document is intended to be a valuable resource

for researchers and professionals engaged in synthetic organic chemistry and drug

development, providing a solid foundation for the effective utilization of this compound in their

research endeavors.

Chemical Identity and Physicochemical Properties
1-bromo-3-(methylsulfonylmethyl)benzene, commonly referred to as 3-
bromobenzylmethylsulfone, is a disubstituted benzene derivative featuring a brominated

aromatic ring and a methylsulfonylmethyl substituent.
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Table 1: Chemical Identifiers and Properties

Property Value Reference

IUPAC Name
1-bromo-3-

(methylsulfonylmethyl)benzene
[1]

Synonyms 3-Bromobenzylmethylsulfone [1]

CAS Number 153435-84-8 [1]

Molecular Formula C₈H₉BrO₂S [1]

Molecular Weight 249.12 g/mol [1]

Appearance White to off-white solid [2]

Melting Point 95-96 °C [2]

Boiling Point 409.0 ± 28.0 °C (Predicted) [2]

Density 1.562 ± 0.06 g/cm³ (Predicted) [2]

SMILES
CS(=O)

(=O)CC1=CC(=CC=C1)Br
[1]

InChI

InChI=1S/C8H9BrO2S/c1-

12(10,11)6-7-3-2-4-8(9)5-7/h2-

5H,6H2,1H3

[1]

Synthesis and Experimental Protocols
The synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene can be efficiently achieved through

a nucleophilic substitution reaction. A common and reliable method involves the reaction of 3-

bromobenzyl bromide with a methanesulfinate salt. This approach is predicated on the high

reactivity of the benzylic bromide towards displacement by the sulfur nucleophile.

Synthesis of the Precursor: 3-Bromobenzyl Bromide
The starting material, 3-bromobenzyl bromide, can be prepared from 3-bromotoluene via a

free-radical bromination reaction.
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Figure 1. Synthesis of 3-Bromobenzyl Bromide.

Experimental Protocol: Synthesis of 3-Bromobenzyl Bromide

Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and a

dropping funnel, dissolve 3-bromotoluene (1 equivalent) in dry carbon tetrachloride.

Initiation: Add N-bromosuccinimide (NBS, 1.05 equivalents) and a catalytic amount of

azobisisobutyronitrile (AIBN) to the flask.

Reaction: Heat the mixture to reflux. The reaction is typically initiated by irradiation with a

lamp to facilitate the formation of bromine radicals.

Monitoring: The reaction progress can be monitored by the disappearance of the solid NBS

and the formation of succinimide, which floats on top of the solvent.

Work-up: After completion, cool the reaction mixture and filter off the succinimide. Wash the

filtrate with water and an aqueous solution of sodium bicarbonate to remove any remaining

acidic byproducts.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the

solvent under reduced pressure. The crude 3-bromobenzyl bromide can be purified by

vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the pure

product.[3]

Synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene
The final product is synthesized by reacting 3-bromobenzyl bromide with sodium

methanesulfinate.

Figure 2. Synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene.

Experimental Protocol: Synthesis of 1-bromo-3-(methylsulfonylmethyl)benzene

Reaction Setup: In a round-bottom flask, dissolve 3-bromobenzyl bromide (1 equivalent) in a

polar aprotic solvent such as dimethylformamide (DMF).
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Addition of Nucleophile: Add sodium methanesulfinate (1.1 equivalents) to the solution at

room temperature with stirring.

Reaction: Allow the reaction to proceed at room temperature. The progress of the reaction

can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the

starting benzyl bromide.

Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the

product with a suitable organic solvent, such as ethyl acetate.

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel or by recrystallization to afford pure 1-bromo-3-

(methylsulfonylmethyl)benzene.

Reactivity and Applications in Drug Discovery
The chemical reactivity of 1-bromo-3-(methylsulfonylmethyl)benzene is dominated by the aryl

bromide moiety, making it an excellent substrate for a variety of transition-metal-catalyzed

cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond on the aromatic ring is susceptible to oxidative addition to a

palladium(0) catalyst, initiating the catalytic cycle of several important C-C and C-heteroatom

bond-forming reactions.

Figure 3. Suzuki-Miyaura coupling of the title compound.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of biaryl structures,

which are common motifs in pharmaceuticals.[4][5][6] 1-bromo-3-

(methylsulfonylmethyl)benzene can be coupled with a variety of aryl- or heteroarylboronic acids

in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃)

to generate complex diarylmethane sulfone derivatives.[7][8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine

1-bromo-3-(methylsulfonylmethyl)benzene (1 equivalent), the desired arylboronic acid (1.2

equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g.,

K₂CO₃, 2 equivalents).

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., toluene or 1,4-dioxane) and an aqueous solution of the base.

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and

stir until the starting material is consumed (monitored by TLC or LC-MS).

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash

with water and brine.

Purification: Dry the organic layer, concentrate, and purify the crude product by column

chromatography.

Potential Applications in Medicinal Chemistry
The methylsulfonyl group is a key pharmacophore in a number of approved drugs and clinical

candidates due to its ability to act as a hydrogen bond acceptor and to improve the

physicochemical properties of a molecule, such as solubility and metabolic stability.

Furthermore, aryl bromides serve as versatile handles for the late-stage functionalization of

drug-like molecules.

While specific examples of marketed drugs derived directly from 1-bromo-3-

(methylsulfonylmethyl)benzene are not yet prevalent, its structural motifs are found in

compounds with significant biological activity. For instance, sulfone-containing compounds

have been investigated as potent inhibitors of the mTOR (mammalian target of rapamycin)

kinase, a key regulator of cell growth and proliferation that is often dysregulated in cancer.[9]

[10][11] The ability to use the bromo-substituent for further molecular elaboration makes this

compound a valuable building block for the synthesis of libraries of potential kinase inhibitors.

Spectroscopic Characterization
Authentic, experimentally obtained spectroscopic data for 1-bromo-3-

(methylsulfonylmethyl)benzene (CAS 153435-84-8) is not readily available in public spectral
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databases. The following data is therefore predicted based on established principles of NMR

spectroscopy, mass spectrometry, and infrared spectroscopy, and should be used for guidance

only. For comparison, experimental data for the closely related isomer, 1-bromo-3-

(methylsulfonyl)benzene (CAS 34896-80-5), is provided where available and is clearly denoted.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
δ ~7.6-7.8 ppm (m, 2H, Ar-H): Protons ortho to the bromo and methylsulfonylmethyl groups.

δ ~7.4-7.5 ppm (t, J ≈ 7.8 Hz, 1H, Ar-H): Proton para to the bromo group.

δ ~7.3-7.4 ppm (d, J ≈ 7.8 Hz, 1H, Ar-H): Proton para to the methylsulfonylmethyl group.

δ ~4.3 ppm (s, 2H, -CH₂-SO₂): Methylene protons adjacent to the sulfone group.

δ ~3.0 ppm (s, 3H, -SO₂-CH₃): Methyl protons of the sulfone group.

Note: For the isomer 1-bromo-3-(methylsulfonyl)benzene, the reported ¹H NMR (400 MHz,

CDCl₃) shows signals at δ 8.09 (d, J = 1.2 Hz, 1H), 7.88 (d, J = 7.7 Hz, 1H), 7.79 (d, J = 7.9 Hz,

1H), 7.46 (t, J = 7.9 Hz, 1H), 3.07 (s, 3H).[12]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
δ ~138 ppm (C): Aromatic carbon attached to the methylene group.

δ ~133 ppm (CH): Aromatic carbon ortho to the bromo group.

δ ~131 ppm (CH): Aromatic carbon para to the bromo group.

δ ~128 ppm (CH): Aromatic carbon ortho to the methylene group.

δ ~123 ppm (C): Aromatic carbon attached to the bromo group.

δ ~60 ppm (-CH₂-SO₂): Methylene carbon.

δ ~45 ppm (-SO₂-CH₃): Methyl carbon.

Predicted Mass Spectrum (EI)
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m/z ≈ 248/250 (M⁺): Molecular ion peak, showing the characteristic isotopic pattern for a

compound containing one bromine atom.

m/z ≈ 169: Fragment corresponding to the loss of the methylsulfonyl radical (•SO₂CH₃).

m/z ≈ 90: Tropylium ion fragment.

Note: For the isomer 1-bromo-3-(methylsulfonyl)benzene, the reported GC-MS (EI, 70 eV)

shows m/z (%) = 236 ([M]⁺, 50), 221 (35), 172 (50), 155 (100), 143 (10), 76 (75), 63 (17), 50

(70).[12]

Predicted Infrared (IR) Spectrum
~3050-3100 cm⁻¹: Aromatic C-H stretching.

~2900-3000 cm⁻¹: Aliphatic C-H stretching.

~1580, 1470 cm⁻¹: Aromatic C=C stretching.

~1300-1350 cm⁻¹ (strong): Asymmetric SO₂ stretching.

~1120-1160 cm⁻¹ (strong): Symmetric SO₂ stretching.

~700-800 cm⁻¹: C-Br stretching and C-H out-of-plane bending.

Conclusion
1-bromo-3-(methylsulfonylmethyl)benzene is a readily accessible and highly versatile building

block for organic synthesis. Its utility is primarily derived from the presence of an aryl bromide

that can be efficiently functionalized using modern cross-coupling methodologies. The

incorporation of the methylsulfonylmethyl group provides a handle for modulating the

physicochemical properties of target molecules, a crucial aspect in the design of new

therapeutic agents. This guide provides the necessary foundational knowledge, including

synthetic protocols and an understanding of its reactivity, to empower researchers to effectively

utilize this compound in their drug discovery and development programs. The continued

exploration of this and related sulfone-containing intermediates will undoubtedly lead to the

discovery of novel bioactive compounds with significant therapeutic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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